Fenoldopam, (R)-
Vue d'ensemble
Description
Fenoldopam, (R)- is a useful research compound. Its molecular formula is C16H16ClNO3 and its molecular weight is 305.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fenoldopam, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenoldopam, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Fenoldopam, also known as ®-Fenoldopam, is a synthetic benzazepine derivative that acts as a selective dopamine D1 receptor partial agonist . It is primarily used as an antihypertensive agent .
Target of Action
Fenoldopam primarily targets the Dopamine D1 and D5 receptors . These receptors play a crucial role in the regulation of renal blood flow .
Mode of Action
Fenoldopam is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . The R-isomer of Fenoldopam is responsible for the biological activity and has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .
Biochemical Pathways
The activation of D1-like dopamine receptors by Fenoldopam leads to the activation of adenylyl cyclase, which in turn raises intracellular cyclic AMP . This results in vasodilation of most arterial beds, including renal, mesenteric, and coronary arteries . The renal effect of Fenoldopam may involve physiological antagonism of the renin-angiotensin system in the kidney .
Pharmacokinetics
Fenoldopam is a rapid-acting agent with a short duration of action . It is metabolized in the liver, and the elimination half-life is approximately 5 minutes . It is excreted primarily through the kidneys (90%) and feces (10%) . The effective dose range is significantly higher in children undergoing anesthesia and surgery (0.8–1.2 mcg/kg/min) than as labeled for adults (0.05–0.3 mcg/kg/min) .
Result of Action
The primary result of Fenoldopam’s action is a decrease in blood pressure . This is achieved through arterial/arteriolar vasodilation, which is caused by the activation of peripheral D1 receptors . It also promotes sodium excretion via specific dopamine receptors along the nephron .
Analyse Biochimique
Biochemical Properties
Fenoldopam, ®-, plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The compound does not significantly interact with D2-like receptors, α1 and β-adrenoceptors, 5-HT1 and 5-HT2 receptors, or muscarinic receptors . The R-isomer of Fenoldopam is responsible for its biological activity, exhibiting approximately 250-fold higher affinity for D1-like receptors than the S-isomer .
Cellular Effects
Fenoldopam, ®-, exerts various effects on different types of cells and cellular processes. It influences cell function by activating D1-like dopamine receptors, leading to vasodilation and increased renal blood flow . This activation results in the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP levels . Fenoldopam, ®-, also promotes sodium excretion via specific dopamine receptors along the nephron . These cellular effects contribute to its antihypertensive properties and its potential renoprotective effects .
Molecular Mechanism
The molecular mechanism of Fenoldopam, ®-, involves its action as a rapid-acting vasodilator. It binds to D1-like dopamine receptors, leading to the activation of adenylyl cyclase and an increase in cyclic AMP levels . This cascade results in the relaxation of vascular smooth muscle cells and vasodilation . Fenoldopam, ®-, also binds with moderate affinity to α2-adrenoceptors, further contributing to its vasodilatory effects . The compound does not significantly interact with other receptor types, ensuring its selective action on D1-like receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenoldopam, ®-, have been observed to change over time. The compound is known for its rapid onset of action, typically within minutes of administration . Its effects are short-lived, with a duration of action of less than 10 minutes . Fenoldopam, ®-, is metabolized primarily in the liver and excreted through the kidneys . Studies have shown that the compound remains stable under laboratory conditions, with no significant degradation observed over short periods .
Dosage Effects in Animal Models
The effects of Fenoldopam, ®-, vary with different dosages in animal models. In studies involving dogs, continuous rate infusion of Fenoldopam at 0.8 μg/kg per minute resulted in increased renal blood flow and diuresis without significantly affecting heart rate or systolic blood pressure . Higher doses of Fenoldopam have been associated with dose-related tachycardia, particularly at infusion rates exceeding 0.1 μg/kg per minute in adults and 0.8 μg/kg per minute in pediatric patients .
Metabolic Pathways
Fenoldopam, ®-, is involved in several metabolic pathways. It is metabolized primarily in the liver, with hepatic enzymes playing a crucial role in its biotransformation . The compound is excreted predominantly through the kidneys, with approximately 90% of the administered dose eliminated in the urine . Fenoldopam, ®-, does not significantly interact with cytochrome P450 enzymes, reducing the potential for drug-drug interactions .
Transport and Distribution
Fenoldopam, ®-, is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s selective action on D1-like dopamine receptors ensures its localization to target tissues, such as the kidneys and vascular smooth muscle . Fenoldopam, ®-, is rapidly distributed throughout the body, with a short elimination half-life of approximately 5 minutes . This rapid distribution and elimination contribute to its short duration of action and suitability for acute management of hypertension .
Subcellular Localization
The subcellular localization of Fenoldopam, ®-, is primarily associated with its target receptors, the D1-like dopamine receptors, which are located on the cell membrane . The compound’s activity is directed towards these receptors, leading to the activation of intracellular signaling pathways and subsequent physiological effects . Fenoldopam, ®-, does not undergo significant post-translational modifications or targeting to specific organelles, ensuring its selective action on the cell surface receptors .
Propriétés
IUPAC Name |
(5R)-9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2/t13-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURRHSHRRELCG-CYBMUJFWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H](C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85145-24-0 | |
Record name | Fenoldopam, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085145240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FENOLDOPAM, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9ESM282DO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.